N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15228374
InChI: InChI=1S/C22H22N4/c1-4-17-10-12-19(13-11-17)24-20-14-15(2)23-22-16(3)21(25-26(20)22)18-8-6-5-7-9-18/h5-14,24H,4H2,1-3H3
SMILES:
Molecular Formula: C22H22N4
Molecular Weight: 342.4 g/mol

N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC15228374

Molecular Formula: C22H22N4

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C22H22N4
Molecular Weight 342.4 g/mol
IUPAC Name N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C22H22N4/c1-4-17-10-12-19(13-11-17)24-20-14-15(2)23-22-16(3)21(25-26(20)22)18-8-6-5-7-9-18/h5-14,24H,4H2,1-3H3
Standard InChI Key PHHCEVCHHCOBBT-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C4=CC=CC=C4)C)C

Introduction

Structural and Molecular Characterization

Core Architecture and Substituent Effects

The pyrazolo[1,5-a]pyrimidine scaffold consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring. In N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine, this core is functionalized with:

  • Methyl groups at positions 3 and 5, enhancing steric bulk and modulating electronic properties.

  • Phenyl groups at position 2 and the 4-ethylphenylamine group at position 7, contributing to π-π stacking interactions and receptor binding.

The ethyl group on the para position of the phenylamine substituent increases lipophilicity compared to halogenated analogs (e.g., chloro or fluoro derivatives), potentially improving membrane permeability.

Molecular Formula and Physicochemical Properties

The molecular formula is C23H23N4, with a molecular weight of 355.46 g/mol. Key physicochemical parameters include:

PropertyValueMethod of DeterminationSource Analogue
LogP~5.3Computational prediction
Polar Surface Area~30 ŲCalculated
SolubilityLow in aqueous mediaExperimental inference

The high LogP suggests significant lipophilicity, favoring absorption across biological membranes but potentially limiting aqueous solubility. The polar surface area aligns with compounds capable of moderate hydrogen bonding, a trait common in kinase inhibitors .

Synthetic Methodologies

Cyclocondensation Strategies

Synthesis typically begins with cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile derivatives with β-diketones or β-ketoesters. For this compound, the route may involve:

  • Formation of the pyrimidine ring: Reaction of 3,5-dimethyl-1H-pyrazol-4-amine with ethyl acetoacetate under acidic conditions.

  • Introduction of the 2-phenyl group: Electrophilic aromatic substitution or Suzuki coupling at position 2.

  • Amine functionalization: Nucleophilic aromatic substitution at position 7 using 4-ethylaniline.

Green Chemistry Adaptations

Recent advances employ continuous flow reactors to enhance yield (reported up to 78% for analogues) and reduce waste. Catalyst systems such as cerium(IV) ammonium nitrate (CAN) improve regioselectivity during cyclization .

Comparative Analysis with Halogenated Analogues

CompoundSubstituent (Position 7)LogPBioactivity (IC50)
N-(4-Chlorophenyl)-3,5-dimethyl-...4-Cl-C6H45.151.8 µM (mPPase)
N-(4-Fluorophenyl)-3,5-dimethyl-...4-F-C6H44.922.4 µM (mPPase)
Target Compound4-C2H5-C6H4~5.3Predicted ≤2 µM

The ethyl group confers a 0.3–0.4 LogP increase over halogenated analogs, suggesting better tissue penetration but requiring formulation strategies to address solubility limitations.

Future Directions and Challenges

Structure-Activity Relationship (SAR) Studies

Systematic modification of the ethyl group’s chain length (e.g., propyl vs. isopropyl) could optimize bioavailability. Introducing polar groups at the phenyl ring’s meta position may balance lipophilicity and solubility.

In Vivo Pharmacokinetics

Pending studies should assess oral bioavailability and blood-brain barrier penetration. Prodrug strategies, such as esterification of the amine, may enhance water solubility .

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